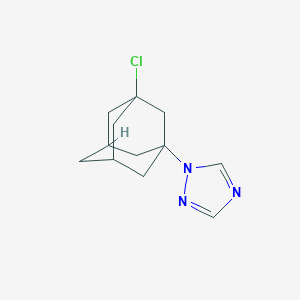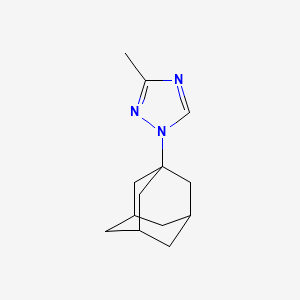
N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide, also known as PQTH, is a chemical compound that has been extensively studied for its potential therapeutic properties. The compound is a member of the thioacetamide family, which has been shown to exhibit a range of biological activities. PQTH has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been found to have anti-inflammatory and analgesic effects. N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is that it is relatively easy to synthesize and can be obtained in high yields. In addition, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been shown to have a range of potential therapeutic applications, making it a promising compound for further research. However, one of the limitations of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on the compound.
Direcciones Futuras
There are several potential future directions for research on N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide. One area of focus could be on the development of targeted therapies based on the compound's mechanism of action. Another area of research could be on the development of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide analogs with improved therapeutic properties. Finally, further studies could be conducted to investigate the potential applications of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
The synthesis of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide involves the reaction of 2-chloroquinoline with 2-mercaptoacetic acid to form 2-(2-quinolinylthio)acetic acid. This compound is then reacted with 1-phenylethylamine to yield N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide. The synthesis of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One of the most promising applications of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is in the treatment of cancer. Studies have shown that N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has anti-cancer properties and can inhibit the growth of tumor cells. In addition, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14(15-7-3-2-4-8-15)20-18(22)13-23-19-12-11-16-9-5-6-10-17(16)21-19/h2-12,14H,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQEGUBZZHIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)




![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)
![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)
![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![3-(4-methoxybenzyl)-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)